3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 3-fluorophenyl group to the pyrazole ring. This can be done via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chloro group in the benzamide can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Corresponding amides or thioamides.
Scientific Research Applications
3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide
- 3-chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide
- 3-chloro-N-[1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide
Uniqueness
The uniqueness of 3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the 3-fluorophenyl group, in particular, can enhance its interaction with certain biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-chloro-N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c1-11-8-16(20-17(23)12-4-2-5-13(18)9-12)22(21-11)15-7-3-6-14(19)10-15/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMDYZBRPRCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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